molecular formula C11H8FNO2 B2924795 1-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid CAS No. 288251-67-2

1-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid

Cat. No. B2924795
CAS RN: 288251-67-2
M. Wt: 205.188
InChI Key: YHOQBALKYXZCAA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a multi-step nucleophilic substitution reaction and ester hydrolysis were used to synthesize a compound from the commercially available 1-(methoxycarbonyl)cyclopropane-1-carboxylic acid . Another study reported the synthesis of a series of chalcone derivatives containing 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques. For example, the structure of 2-Chloro-4-(4-fluoro-phenyl)-6-isopropyl-pyrimidine-5-carboxylic Acid Methyl Ester was confirmed by single crystal X-ray diffraction studies . Quantum Chemical Calculations (Ab Initio & DFT) were also used to predict the optimized geometry of the molecule .

Scientific Research Applications

Fluorescent pH Sensor Development

A heteroatom-containing organic fluorophore, CP3E, demonstrates a phenomenon known as aggregation-induced emission (AIE) and intramolecular charge transfer (ICT), making it a potent fluorescent pH sensor. This sensor can detect acidic and basic organic vapors in both solution and solid states, thanks to the reversible switch in its emission caused by protonation and deprotonation processes (Yang et al., 2013).

Synthesis Methodologies

Research highlights the special directing effect of fluorine in the lithiation of 1-(fluorophenyl)pyrroles, showcasing an exclusive ortho lithiation to the fluorine substituent, which is independent of the structure of tertiary amine type ligands used. This effect underscores the unique properties of fluorine in influencing the reactivity of adjacent carbon atoms, facilitating specific synthesis routes (Faigl et al., 1998).

Antibacterial Agent Development

Novel arylfluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, characterized by substitutions at various positions including the fluorine atom, have been developed and evaluated for their antibacterial activity. These compounds, especially those with specific substituents, exhibit significant in vitro potency and in vivo efficacy, highlighting their potential as antibacterial agents (Chu et al., 1986).

Safety And Hazards

The safety data sheet for 4-Formylphenylboronic acid, a related compound, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

1-(4-fluorophenyl)pyrrole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO2/c12-8-3-5-9(6-4-8)13-7-1-2-10(13)11(14)15/h1-7H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHOQBALKYXZCAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C(=O)O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid

Synthesis routes and methods

Procedure details

Potassium permanganate (30.1 g) and sodium hydroxide (15.3 g) were added to a solution of dimethylformamide (380 ml) and pyridine (300 ml), and 1-(4-fluorophenyl)-2-formylpyrrole (30 g) was further added thereto under ice-cooling with stirring. The mixture was warmed to room temperature and stirred further for 3 h. The reaction mixture was filtrated and the filtrate was neutralized with hydrochloric acid. The precipitated crystals were recrystallized from hydrous ethanol to give 1-(4-fluorophenyl)pyrrole-2-carboxylic acid (20 g), melting point 195–196° C.
Quantity
30.1 g
Type
reactant
Reaction Step One
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
380 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

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